4-Chloro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Chloro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2 and a molecular weight of 224.37 g/mol . It is a white to almost white crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various biologically and pharmacologically active molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
4-Chloro-3-(trifluoromethyl)phenylboronic Acid is often used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with various halides or pseudo-halides .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions, which are part of a broader set of reactions known as palladium-catalyzed carbon-carbon (C-C) bond forming reactions . These reactions are crucial in the synthesis of biologically active molecules .
Pharmacokinetics
It’s soluble in methanol , which suggests it may have good bioavailability
Result of Action
As a reactant in chemical syntheses, the primary result of the action of this compound is the formation of new compounds. For instance, it’s used in the synthesis of biologically and pharmacologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . Additionally, safety data suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is carried out at low temperatures to ensure the stability of the organometallic intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the purity of reagents, to achieve high yields and purity. The final product is often purified through recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison: 4-Chloro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it particularly useful in the synthesis of complex molecules .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNQBNGLMOTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382202 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-42-4 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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